2-Amino-2-methylsuccinic acid is a unique compound characterized by its specific inhibition of argininosuccinate synthase, an enzyme involved in the urea cycle. This compound is of significant interest in biochemical research due to its potential therapeutic applications, particularly in conditions related to nitric oxide deficiency. The chemical structure of 2-amino-2-methylsuccinic acid includes two carboxyl groups and an amino group, making it a versatile building block in organic synthesis.
The compound is classified as an amino acid derivative and is represented by the chemical formula . It is also known by its CAS number 866-73-9. 2-Amino-2-methylsuccinic acid can be sourced from various biological and synthetic routes, often involving fermentation processes or chemical synthesis methods.
The synthesis of 2-amino-2-methylsuccinic acid can be achieved through several methods:
The chemical synthesis typically requires careful monitoring of temperature and pH levels to ensure optimal reaction conditions. The fermentation method may involve optimizing nutrient media to enhance microbial growth and metabolite production.
The molecular structure of 2-amino-2-methylsuccinic acid features a central carbon atom bonded to two carboxyl groups, one amino group, and a methyl group. The arrangement leads to a chiral center, resulting in potential optical isomers.
2-Amino-2-methylsuccinic acid participates in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, affecting both yield and selectivity.
The primary mechanism of action for 2-amino-2-methylsuccinic acid involves the inhibition of argininosuccinate synthase. This enzyme plays a crucial role in converting citrulline and aspartate into argininosuccinate within the urea cycle, thus impacting nitrogen metabolism and nitric oxide production.
Relevant studies have shown that the compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .
2-Amino-2-methylsuccinic acid has diverse applications across various fields:
2-Amino-2-methylsuccinic acid (also known as 2-methylaspartic acid) is a non-proteinogenic α,α-disubstituted amino acid characterized by a chiral quaternary carbon center and two carboxylic acid groups. Its molecular formula is C₅H₉NO₄, with a molecular weight of 147.13 g/mol. The compound typically crystallizes as a zwitterion, adopting a trans-conformation in the solid state stabilized by intramolecular hydrogen bonding, forming an S(6) ring motif [1] [3]. Its pKa values (approximately 2.0, 4.0, and 9.5) reflect the presence of two carboxylic acid groups and one ammonium group, influencing its solubility and reactivity across different pH environments [1]. This section details advanced synthetic methodologies developed to access enantiopure forms of this sterically constrained amino acid, critical for applications in peptide engineering and asymmetric synthesis.
Asymmetric synthesis remains the primary method for constructing the challenging quaternary stereocenter of 2-amino-2-methylsuccinic acid with high enantiomeric purity. Two predominant organocatalytic strategies have proven effective:
Chiral Pool Derivation & Auxiliary-Mediated Alkylation: Enantiopure natural amino acids or their derivatives serve as chiral templates. For instance, L-aspartic acid can be transformed into protected 3-(benzyloxycarbonyl)-2-tert-butyl-4-oxo-1,3-oxazolidine-5-carboxylate. Regioselective enolization using a strong base (e.g., LiHMDS or KHMDS) at low temperatures (-78°C) followed by electrophilic quenching with methyl iodide (or other alkyl halides) introduces the α-methyl group stereoselectively. Subsequent acidic deprotection yields the target amino acid. This method reliably delivers enantiomeric excesses (ee) exceeding 95% but requires multiple steps and stoichiometric chiral auxiliaries [9].
Organocatalytic Mannich-Type Reactions: Modern organocatalysis offers more direct routes. Chiral phase-transfer catalysts (PTCs), notably derivatives of Cinchona alkaloids (e.g., O-9-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) or thiourea-based catalysts, facilitate the asymmetric Mannich reaction between glycine Schiff bases (e.g., N-(diphenylmethylene)glycine tert-butyl ester) and pyruvate-derived electrophiles (e.g., methyl pyruvate or ethyl pyruvate). The catalyst controls the facial approach of the electrophile to the in-situ-generated chiral enolate, forming the desired C–C bond. Typical reaction conditions involve dichloromethane or toluene as solvents at -20°C to 25°C. This method achieves good to excellent enantioselectivity (70-92% ee) and can be optimized further through catalyst structure refinement and reaction parameter tuning (solvent, temperature, counterion) [9].
Strategy | Key Reagents/Catalysts | Key Conditions | Enantiomeric Excess (ee) | Advantages/Limitations |
---|---|---|---|---|
Chiral Auxiliary Alkylation | L-Aspartic acid derivative, LiHMDS/KHMDS, Mel | -78°C, THF | >95% | High ee, reliable; Multi-step, stoichiometric auxiliary |
Organocatalytic Mannich | Glycine Schiff base, Methyl pyruvate, Cinchona PTC | -20°C to 25°C, CH₂Cl₂ or toluene | 70-92% | Direct, catalytic; Requires optimization |
Incorporating 2-amino-2-methylsuccinic acid into peptides requires specialized protection strategies compatible with Fmoc-based solid-phase peptide synthesis (SPPS) due to the steric bulk of the α-methyl group and the presence of two carboxylic acids. The standard approach utilizes the orthogonally protected derivative (S)-Fmoc-2-amino-2-methylsuccinic acid-4-tert-butyl ester (Fmoc-α-Me-L-Asp(OtBu)-OH, CAS: 1072845-47-6) [10].
The tert-butyl ester withstands the basic Fmoc deprotection conditions and is removed later during the final acidic resin cleavage/deprotection step (e.g., with trifluoroacetic acid (TFA)).
Coupling Considerations: The steric hindrance around the α-carbon significantly reduces the nucleophilicity of the amine and the reactivity of the carboxylic acid. Effective coupling requires:
This protected building block enables the synthesis of peptides containing the conformationally constrained α-methylaspartate residue, crucial for probing protein structure/function and developing peptidomimetic therapeutics with enhanced stability against enzymatic degradation [10].
Parameter | Details/Value | Significance |
---|---|---|
CAS Number | 1072845-47-6 | Unique identifier |
Molecular Formula | C₂₄H₂₇NO₆ | Molecular weight = 425.48 g/mol |
Appearance | White powder | Purity ≥98% (HPLC) |
Optical Rotation | [α]D²⁰ = -18 to -12° (c=0.5 in DMF) | Confirms chirality and identity |
Storage | 0 - 8 °C | Maintains stability |
Preferred Activator | HATU, PyAOP | Overcomes steric hindrance for efficient coupling |
Coupling Time | 30-60 min (often requires double coupling) | Ensures high incorporation yield |
Vapor-phase diffusion is a powerful technique for growing high-quality single crystals suitable for X-ray diffraction analysis, confirming absolute configuration and revealing detailed intermolecular interactions crucial for understanding chiral recognition and packing. The method has been successfully applied to isolate enantiopure (S)-2-amino-2-methylsuccinic acid crystals [3].
Protocol: A concentrated aqueous or ethanolic solution of the amino acid (either partially resolved or racemic) is placed in a small vial. This vial is then placed inside a larger sealed container containing a reservoir of a precipitating antisolvent with higher volatility, such as chloroform. Over days or weeks, the antisolvent vapor slowly diffuses into the solution in the vial, gradually decreasing the solubility of the amino acid. This slow, controlled supersaturation favors the nucleation and growth of large, well-ordered single crystals.
Crystal Structure Insights: X-ray crystallography of crystals obtained via vapor-phase diffusion (using ethanol-chloroform) confirms the (S)-enantiomer crystallizes in the monoclinic space group C2. Key structural features include [3]:
This intricate hydrogen-bonding network, particularly the intramolecular S(6) motif and the specific intermolecular interactions within the 3D framework, dictates the crystal packing energy and can influence the preferential crystallization behavior of one enantiomer over the other or the racemate under optimized conditions. Understanding this network is vital for designing resolution processes based on direct preferential crystallization of the enantiomers from racemic mixtures.
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | C2 |
Unit Cell Parameters | a = 8.3398(12) Å, b = 9.6725(10) Å, c = 8.0671(10) Å, β = 95.175(5)° |
Unit Cell Volume | 648.09(14) ų |
Z (Molecules/Unit Cell) | 4 |
Intramolecular H-bond | N1–H7⋯O4, N⋯O 2.798(3) Å, ∠ 130(3)° (S(6) motif) |
Key Intermolecular H-bond | O3–H6⋯O1ⁱ, O⋯O 2.543(2) Å, ∠ 177(5)° (C(7) chain) |
Backbone Conformation | Trans [C1–C2–C3–C4 = -177.1(2)°] |
Table 3 Note: Symmetry operation (i) for O3–H6⋯O1ⁱ: -x+1, y, -z+1/2
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1